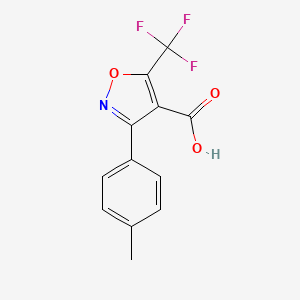![molecular formula C19H17NO2 B1434728 1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one CAS No. 1803610-76-5](/img/structure/B1434728.png)
1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one
Descripción general
Descripción
“1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one” is a chemical compound with the CAS Number: 1803610-76-5 . It has a molecular weight of 291.35 . The IUPAC name for this compound is 1-(4-((2-methylquinolin-4-yl)methoxy)phenyl)ethan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H17NO2/c1-13-11-16(18-5-3-4-6-19(18)20-13)12-22-17-9-7-15(8-10-17)14(2)21/h3-11H,12H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinoline derivatives, including “1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one”, have been found to exhibit significant antimalarial activity . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Antimicrobial Activity
Quinoline derivatives have shown good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Anticancer Activity
Quinoline derivatives have also been found to exhibit anticancer activity . They have been used in the development of drugs for the treatment of various types of cancer .
Antidepressant and Anticonvulsant Activity
Quinoline derivatives have been found to have antidepressant and anticonvulsant activities . They have been used in the treatment of various neurological disorders .
Antiviral Activity
Quinoline derivatives have been found to exhibit antiviral activity . They have been used in the treatment of various viral infections .
Anti-inflammatory Activity
Quinoline derivatives have been found to exhibit anti-inflammatory activity . They have been used in the treatment of various inflammatory conditions .
Antihypertensive Activity
Quinoline derivatives have been found to exhibit antihypertensive activity . They have been used in the treatment of hypertension .
Anti-HIV Agents
Quinoline derivatives have been found to exhibit activity against the human immunodeficiency virus (HIV) . They have been used in the treatment of HIV/AIDS .
Mecanismo De Acción
Biochemical Pathways
- Quinoline skeletons, including derivatives like this compound, have been explored for their anticancer potential. They can impact tumor growth through various mechanisms:
- By disrupting cell cycle progression, quinolines prevent uncontrolled cell division. Some quinolines induce programmed cell death, eliminating cancer cells. Quinolines may suppress blood vessel formation, limiting tumor growth. They interfere with cancer cell movement and metastasis. Quinolines can affect nuclear receptors involved in gene expression .
Pharmacokinetics (ADME)
- Information on absorption is not available. Data on the volume of distribution is lacking. No specific details about protein binding are provided .
Its potential therapeutic applications warrant exploration in drug research and development . 🌟
Propiedades
IUPAC Name |
1-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-11-16(18-5-3-4-6-19(18)20-13)12-22-17-9-7-15(8-10-17)14(2)21/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUYDMAEUDSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




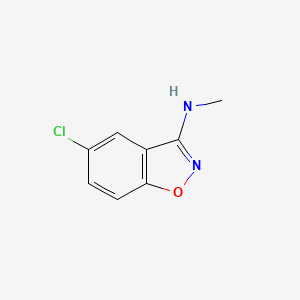

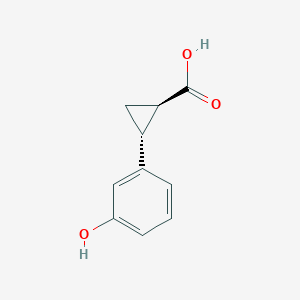
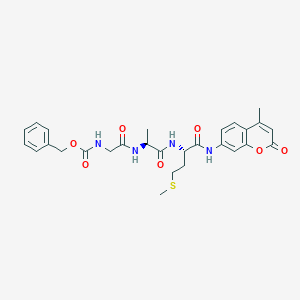
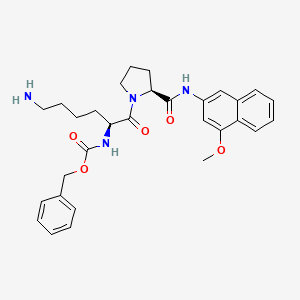



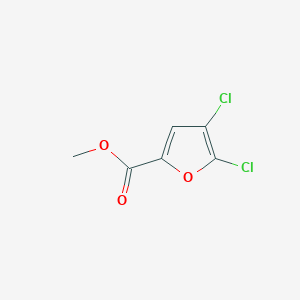

![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)
